![molecular formula C20H20N4O3 B6496071 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351587-26-2](/img/structure/B6496071.png)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s an important class of organic compounds and is present in many marketed drugs like omeprazole, albendazole, astemizole, enviradine, candesarten etc . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to design drug-like molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of techniques such as slow evaporation solution growth . The compound is typically characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis
The compound may crystallize in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds are often studied using techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as DSC and TGA analysis . The compound may have a molecular weight of around 265.31 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide (VU0539515-1 or F6241-0009), focusing on six unique applications:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The benzodiazole moiety is known for its antibacterial properties, and derivatives of this structure have been tested against various bacterial strains. Research indicates that these compounds can inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Anticancer Therapy
VU0539515-1 has been explored for its anticancer properties. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo, particularly in cancers that are resistant to conventional therapies .
Antiviral Applications
The benzodiazole structure in VU0539515-1 has been investigated for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication. This makes it a potential candidate for developing treatments for viral infections such as influenza and hepatitis .
Anti-inflammatory Agents
Research has indicated that VU0539515-1 can act as an anti-inflammatory agent. The compound’s ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Agents
VU0539515-1 has been studied for its neuroprotective effects. The compound has shown promise in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antifungal Agents
The compound has also been evaluated for its antifungal properties. It has demonstrated efficacy against various fungal pathogens by disrupting cell membrane integrity and inhibiting fungal growth. This application is particularly important in the development of new antifungal drugs to combat resistant strains .
Antioxidant Properties
VU0539515-1 exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. This application is crucial in the development of drugs targeting enzyme-related diseases, such as certain metabolic disorders and cancers. By inhibiting key enzymes, VU0539515-1 can modulate biochemical pathways and provide therapeutic benefits .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-13-27-12-17(24(19)11-14-6-2-1-3-7-14)20(26)21-10-18-22-15-8-4-5-9-16(15)23-18/h1-9,17H,10-13H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSEJVICSNOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.